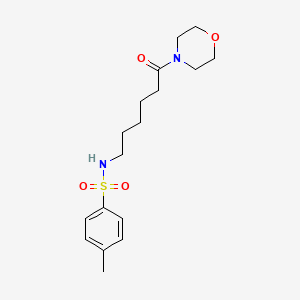![molecular formula C12H14N4O5S B2423586 diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate CAS No. 877630-54-1](/img/structure/B2423586.png)
diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a malonate ester group.
Preparation Methods
The synthesis of diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with diethyl malonate under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the thiol group of the pyrazolo[3,4-d]pyrimidine attacks the electrophilic carbon of the diethyl malonate, resulting in the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of different solvents, catalysts, and temperature control to achieve efficient synthesis.
Chemical Reactions Analysis
Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the malonate ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting protein kinases and other enzymes involved in cellular signaling pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate: This compound has a similar core structure but different substituents, leading to variations in biological activity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S/c1-3-20-10(18)7(11(19)21-4-2)22-12-14-8-6(5-13-16-8)9(17)15-12/h5,7H,3-4H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRPXBXYXETHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2423509.png)
![2,4-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423510.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)


![3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2423516.png)


![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)

